molecular formula C21H26N2O3 B2664605 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 953914-64-2

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2664605
CAS No.: 953914-64-2
M. Wt: 354.45
InChI Key: VBQMVTKLDIKUEG-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C21H26N2O3 and a molecular weight of 354.4427 g/mol . This compound is known for its unique structure, which includes a methoxy group, a phenylmorpholine moiety, and a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with 3-(2-phenylmorpholin-4-yl)propylamine under appropriate reaction conditions to form the desired benzamide . The reaction conditions often include the use of coupling agents, solvents, and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., nitric acid for nitration). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylmorpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-10-8-18(9-11-19)21(24)22-12-5-13-23-14-15-26-20(16-23)17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQMVTKLDIKUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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